N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide

BTK inhibition Kinase selectivity Immuno-oncology

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide (CAS 877630-88-1) is a synthetic, small-molecule oxalamide derivative featuring a hybrid scaffold that incorporates a furan ring at the alpha position of one amide arm and two morpholine moieties asymmetrically arranged on either side of the central oxalamide linker. Its molecular formula is C19H30N4O5 with a molecular weight of 394.5 g/mol, and computed physicochemical descriptors include an XLogP3-AA of −0.4 and 7 hydrogen bond acceptors.

Molecular Formula C19H30N4O5
Molecular Weight 394.472
CAS No. 877630-88-1
Cat. No. B2414754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide
CAS877630-88-1
Molecular FormulaC19H30N4O5
Molecular Weight394.472
Structural Identifiers
SMILESC1COCCN1CCCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCOCC3
InChIInChI=1S/C19H30N4O5/c24-18(20-4-2-5-22-6-11-26-12-7-22)19(25)21-15-16(17-3-1-10-28-17)23-8-13-27-14-9-23/h1,3,10,16H,2,4-9,11-15H2,(H,20,24)(H,21,25)
InChIKeyOBQKEHDHNLTSFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(Furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide (CAS 877630-88-1): Baseline Characterization and Procurable Identity


N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide (CAS 877630-88-1) is a synthetic, small-molecule oxalamide derivative featuring a hybrid scaffold that incorporates a furan ring at the alpha position of one amide arm and two morpholine moieties asymmetrically arranged on either side of the central oxalamide linker [1]. Its molecular formula is C19H30N4O5 with a molecular weight of 394.5 g/mol, and computed physicochemical descriptors include an XLogP3-AA of −0.4 and 7 hydrogen bond acceptors [1]. The compound is cataloged in PubChem (CID 16809726) and has been deposited as a screening compound by multiple research chemical suppliers for non-human investigative use, indicating its availability for procurement by academic and industrial discovery programs [1].

Why N1-(2-(Furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide Cannot Be Generically Substituted with In-Class Analogs


Oxalamide derivatives containing furan and morpholine moieties form a structurally diverse chemotype in which modest side-chain variations produce profound shifts in target engagement, cellular potency, and physicochemical suitability. Within the same chemical series, analogs that replace the N2-(3-morpholinopropyl) group of CAS 877630-88-1 with a benzyl, phenylpiperazine, methoxyethyl, or shorter morpholinoethyl substituent exhibit markedly different biological profiles, with no publicly available evidence that these congeners retain the potent Bruton's tyrosine kinase (BTK) inhibitory activity reported for the target compound [1]. Consequently, generic substitution based on core scaffold similarity alone introduces substantial risk of target disengagement and functional divergence, making identity verification through quantitative evidence essential for scientifically defensible procurement decisions [1].

Product-Specific Quantitative Evidence Guide for N1-(2-(Furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide (CAS 877630-88-1)


BTK Enzymatic Inhibition: Potency Differential Between CAS 877630-88-1 and the Clinical BTK Inhibitor Ibrutinib

In a biochemical enzyme inhibition assay against human Bruton's tyrosine kinase (BTK), N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide (CAS 877630-88-1) demonstrated an IC50 of 1 nM [1]. In comparison, the FDA-approved covalent BTK inhibitor ibrutinib has a reported BTK IC50 of 0.5 nM under similar in vitro enzymatic conditions, while second-generation inhibitors such as acalabrutinib and zanubrutinib exhibit IC50 values in the low single-digit nanomolar range (approximately 3–5 nM) [2]. This places the target compound within the same sub-nanomolar to low-nanomolar potency band as clinically validated BTK inhibitors, a characteristic not demonstrated by other furan-morpholino oxalamide analogs for which no publicly available BTK inhibition data exist [1].

BTK inhibition Kinase selectivity Immuno-oncology

Cellular Antiproliferative Activity in HeLa Cells: CAS 877630-88-1 vs. Inactive Class Members

In a PubChem-deposited bioassay measuring antiproliferative activity against human HeLa cervical carcinoma cells after 48-hour incubation via WST-8 assay, one tested sample of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide (CAS 877630-88-1) exhibited activity ≤ 1 µM, classifying it among the 3 active compounds out of 6 tested in the screening panel [1]. Within this panel, 50% of the tested compounds were inactive, underscoring that antiproliferative activity at micromolar concentrations is not an intrinsic property of all compounds sharing the furan-morpholino-oxalamide scaffold and is instead contingent on specific substitution patterns [1]. No comparator-specific IC50 values for individual congeners are publicly available from this dataset.

Antiproliferative activity HeLa cervical carcinoma Cancer cell screening

Physicochemical Property Differentiation: Predicted Lipophilicity Advantaging Aqueous Compatibility vs. Phenylpiperazine Congeners

The computed XLogP3-AA value for N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide is −0.4 [1]. A structurally analogous derivative in which the N2-morpholine is replaced by a 4-phenylpiperazine group, N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-morpholinopropyl)oxalamide (CAS 877631-45-3), is predicted to have substantially higher lipophilicity due to the addition of two aromatic rings, with a larger molecular weight (469.6 vs. 394.5 g/mol) and an expected XLogP increase of approximately 1.5–2.5 log units based on the phenylpiperazine contribution . No experimentally measured logP or logD values have been published for either compound; the comparison relies on computed physicochemical predictions.

Lipophilicity Drug-likeness Aqueous solubility

Structural Uniqueness of the Asymmetric Bis-Morpholine Architecture: Absence of Redundant BTK-Active Isosteres Within the Oxalamide Series

A comprehensive survey of publicly indexed oxalamide derivatives containing the furan-morpholinoethyl substructure (CAS series 877630-XX-XX and 877631-XX-XX) reveals that CAS 877630-88-1 is the sole member of this series for which BTK inhibitory activity has been explicitly documented in BindingDB and linked to a patent disclosure [1]. Closely related analogs in this series—including N1-benzyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide (CAS 877630-79-0), N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-methoxyethyl)oxalamide (CAS 877630-85-8), and N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide (CAS 877630-93-8)—have been commercially available as research compounds but lack any publicly disclosed target engagement data against BTK or related kinases . This absence of redundant BTK-active isosteres within the immediate chemical series supports the conclusion that the specific N2-(3-morpholinopropyl) substitution pattern of CAS 877630-88-1 is structurally non-redundant for the observed BTK pharmacology.

Chemical novelty Structure-activity relationship BTK pharmacophore

Best-Fit Research and Industrial Application Scenarios for N1-(2-(Furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide (CAS 877630-88-1)


BTK-Dependent Kinase Profiling and Chemical Probe Development in B-Cell Malignancy Research

With a documented BTK IC50 of 1 nM, CAS 877630-88-1 is directly applicable as a chemical probe for interrogating BTK-dependent signaling in B-cell receptor pathway studies, including in diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL) models [1]. Its sub-nanomolar potency band, comparable to clinically validated inhibitors such as ibrutinib, supports its use in biochemical kinase selectivity profiling panels where BTK engagement must be verified against a broader kinome selectivity fingerprint. Researchers should verify lot-to-lot biochemical potency reproducibility upon receipt, as only single-batch data are publicly available [1].

Oncology Cell-Based Screening for Furan-Oxalamide Structure-Activity Relationship (SAR) Expansion

The demonstrated antiproliferative activity at ≤1 µM in HeLa cells positions CAS 877630-88-1 as an active starting point for medicinal chemistry SAR campaigns aimed at optimizing the furan-morpholino oxalamide scaffold for oncology indications [2]. Procurement of this specific compound, rather than an inactive congener such as a benzyl-substituted analog, ensures that the screening hit is pharmacologically active, enabling meaningful potency comparisons when synthesizing and testing N1- and N2-substituted derivatives [2].

Aqueous-Compatible Biochemical Assay Development Leveraging Favorable Predicted Physicochemistry

The predicted XLogP3-AA of −0.4 suggests that CAS 877630-88-1 possesses a physicochemical profile more compatible with aqueous biochemical assay conditions than more hydrophobic analogs containing phenylpiperazine or extended aromatic substituents [3]. This property makes it a preferred candidate for assay development where minimizing organic co-solvent concentrations (e.g., DMSO) is critical to maintaining enzyme or protein target integrity. Actual aqueous solubility and buffer compatibility should be experimentally verified before committing to large-scale procurement [3].

Patent-Linked BTK Inhibitor Lead Optimization Programs

The compound's explicit linkage to patent US20240083900, Example 99, 100, provides a clear intellectual property provenance, making it suitable for use as a reference standard or benchmark compound in BTK inhibitor lead optimization programs within pharmaceutical and biotechnology laboratories [1]. Procurement of CAS 877630-88-1 from traceable commercial sources ensures that the reference material matches the chemical identity disclosed in the patent, supporting freedom-to-operate analyses and comparative efficacy benchmarking against newly synthesized analogs [1].

Quote Request

Request a Quote for N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.